molecular formula C41H44Cl2N4O6 B12779994 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, (R)-(-)- CAS No. 189624-86-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, (R)-(-)-

Cat. No.: B12779994
CAS No.: 189624-86-0
M. Wt: 759.7 g/mol
InChI Key: OINZYWFDIKUBFX-ZMSNYCGLSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with carboxylic acid groups, a nitrophenyl group, and a piperazinyl phenyl group. Its stereochemistry is denoted by the ®-(-)- configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester, dihydrochloride, ®-(-)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its stereochemistry also adds to its uniqueness, making it a valuable compound for research and development .

Properties

CAS No.

189624-86-0

Molecular Formula

C41H44Cl2N4O6

Molecular Weight

759.7 g/mol

IUPAC Name

5-O-ethenyl 3-O-methyl (2R)-2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]-2,6-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-1H-pyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C41H42N4O6.2ClH/c1-5-51-39(46)35-28(2)42-41(3,37(40(47)50-4)36(35)31-17-12-18-34(27-31)45(48)49)32-19-21-33(22-20-32)43-23-25-44(26-24-43)38(29-13-8-6-9-14-29)30-15-10-7-11-16-30;;/h5-22,27,36-38,42H,1,23-26H2,2-4H3;2*1H/t36?,37?,41-;;/m0../s1

InChI Key

OINZYWFDIKUBFX-ZMSNYCGLSA-N

Isomeric SMILES

CC1=C(C(C([C@](N1)(C)C2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC=C.Cl.Cl

Canonical SMILES

CC1=C(C(C(C(N1)(C)C2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC=C.Cl.Cl

Origin of Product

United States

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